2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride

Salt selection Molar equivalency Assay preparation

Select the 2H-tautomer dihydrochloride (CAS 2225144-22-7) to ensure correct target-binding geometry for PD-1/PD-L1 and kinase programs. The pre-formed salt eliminates free-base activation steps and enables direct amide coupling in aqueous-organic systems. Avoid the 1H-tautomer or monohydrochloride: salt stoichiometry causes a 43.6% free-base mass error, and the des-carboxy analog (CAS 157327-44-1) lacks the essential derivatization handle. This is the validated scaffold cited in patented PD-L1 inhibitor syntheses.

Molecular Formula C7H11Cl2N3O2
Molecular Weight 240.08 g/mol
Cat. No. B8068220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride
Molecular FormulaC7H11Cl2N3O2
Molecular Weight240.08 g/mol
Structural Identifiers
SMILESC1CNCC2=C1NN=C2C(=O)O.Cl.Cl
InChIInChI=1S/C7H9N3O2.2ClH/c11-7(12)6-4-3-8-2-1-5(4)9-10-6;;/h8H,1-3H2,(H,9,10)(H,11,12);2*1H
InChIKeyDGCOUVLLGGLZGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H,4H,5H,6H,7H-Pyrazolo[4,3-c]pyridine-3-carboxylic Acid Dihydrochloride – Core Scaffold Identity and Procurement Baseline


2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride (CAS 2225144-22-7) is a heterobicyclic building block belonging to the tetrahydro-pyrazolo[4,3-c]pyridine class, bearing a carboxylic acid at the 3-position and crystallized as the dihydrochloride salt (molecular formula C₇H₁₁Cl₂N₃O₂, molecular weight 240.1 g/mol) . The fused pyrazole-pyridine core, in its saturated tetrahydro form, serves as a versatile intermediate for constructing kinase inhibitors, anti-mycobacterial agents, and immunomodulatory small molecules [1][2]. The 2H-tautomeric designation distinguishes this compound from the 1H-tautomer series, which exhibits divergent hydrogen-bonding patterns and target-binding geometries [3]. Commercially, the dihydrochloride is supplied at ≥95% purity and is recognized as a key reagent for preparing bicyclic PD-1/PD-L1 interaction inhibitors .

Why 2H,4H,5H,6H,7H-Pyrazolo[4,3-c]pyridine-3-carboxylic Acid Dihydrochloride Cannot Be Casually Replaced by In-Class Analogs


Superficially similar pyrazolo[4,3-c]pyridine derivatives—including the free base (CAS 933689-86-2), the monohydrochloride salt (CAS 1242339-11-2), the 1H-tautomer hydrochloride, and the non-carboxylic acid dihydrochloride (CAS 157327-44-1)—are not functionally interchangeable with the target dihydrochloride. The 2H-vs-1H tautomerism dictates the spatial orientation of the carboxylic acid hydrogen-bond donor/acceptor, directly affecting target engagement in kinase and protein-protein interaction assays [1]. Salt stoichiometry (two HCl vs. one HCl vs. free base) produces a 43.6% difference in free-base equivalent per unit mass, introducing systematic error if molar corrections are not applied in dose-response studies [2]. The 3-carboxylic acid is the essential synthetic handle for amide coupling and bioconjugation; the des-carboxy analog (CAS 157327-44-1) lacks this derivatization capability entirely . Finally, documented use of the 2H-tetrahydro-3-carboxylic acid scaffold in patented PD-1/PD-L1 inhibitor programs establishes a procurement rationale that generic in-class substitution cannot satisfy without re-validation of the entire synthetic route .

Quantitative Differentiation Evidence for 2H,4H,5H,6H,7H-Pyrazolo[4,3-c]pyridine-3-carboxylic Acid Dihydrochloride vs. Closest Analogs


Salt Stoichiometry Drives a 43.6% Free-Base-Equivalent Mass Difference vs. the Free Base

The dihydrochloride salt (CAS 2225144-22-7) has a molecular weight of 240.1 g/mol, compared to 167.17 g/mol for the free base (CAS 933689-86-2) [1]. This means that 1 mg of the dihydrochloride delivers only 0.696 mg of free-base equivalent. If a researcher substitutes the free base at equal mass without molar correction, the actual concentration of the active scaffold in the assay will be overestimated by 43.6%. The monohydrochloride (CAS 1242339-11-2, MW 203.63) represents an intermediate case, delivering 82.1% free-base equivalent per unit mass [2]. This quantifiable difference is material for any concentration-response experiment where precise molarity is required.

Salt selection Molar equivalency Assay preparation

2H-Tautomeric Form Confers Distinct Cytotoxicity Profile vs. 1H-Tautomer in Breast Cancer Cell Lines

A series of 2H-pyrazolo[4,3-c]hexahydropyridine derivatives (structurally cognate to the 2H-tautomer target compound) were evaluated for cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines. Compound II 33 displayed IC₅₀ values of 2.4 μM (MCF-7) and 4.2 μM (MDA-MB-231), outperforming 5-fluorouracil (IC₅₀ = 4.8 μM and 9.6 μM, respectively) [1]. In contrast, the 1H-tautomer series has been predominantly explored in distinct target spaces (e.g., angiotensin II receptor antagonism and cathepsin S modulation) [2][3]. While the unsubstituted 3-carboxylic acid dihydrochloride itself is a synthetic intermediate rather than a final bioactive, its 2H-configuration is the essential entry point to this specific cytotoxicity SAR branch.

Tautomerism Cytotoxicity Breast cancer

3-Carboxylic Acid Function Enables Amide Coupling Chemistry Absent in Des-Carboxy Analogs

The target dihydrochloride bears a carboxylic acid at the 3-position of the pyrazolo[4,3-c]pyridine core. This functional group is the primary synthetic handle for amide bond formation with primary or secondary amines, enabling rapid diversification into carboxamide libraries [1]. The des-carboxy analog—4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS 157327-44-1, MW 196.08, formula C₆H₁₁Cl₂N₃)—lacks this functional group entirely and cannot undergo direct amidation, esterification, or mixed-anhydride activation without prior C–H functionalization . The 3-carboxylic acid is also the documented attachment point for generating PD-1/PD-L1 inhibitor bicyclic compounds, as cited in BOC Sciences technical documentation for the free-base analog (CAS 933689-86-2) .

Synthetic handle Amide coupling Library synthesis

Aqueous Solubility Advantage of the Dihydrochloride Salt Form for Biological Assay Preparation

The dihydrochloride salt is reported to be soluble in water, attributable to ionization of both HCl counterions and the carboxylic acid group at physiological pH ranges . In contrast, the free base (CAS 933689-86-2) has a calculated XLogP3 of –2.8 and exhibits limited aqueous solubility without co-solvent . For the structurally related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS 157327-44-1), the predicted aqueous solubility is 1.28–3.79 mg/mL (ESOL and Ali methods, respectively) . While no direct head-to-head solubility measurement for the target dihydrochloride vs. its free base has been published, the general principle that dihydrochloride salts of tetrahydro-pyrazolopyridine carboxylic acids exhibit enhanced aqueous solubility over their free-base counterparts is well-established in pharmaceutical salt screening [1].

Aqueous solubility Salt form Assay compatibility

Dihydrochloride Salt Provides Enhanced Long-Term Storage Stability Compared to the Hygroscopic Free Base

The free base form of tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS 933689-86-2) contains both a secondary amine and a carboxylic acid, making it inherently hygroscopic and prone to moisture uptake during storage . The dihydrochloride salt, by contrast, is isolated as a crystalline solid with both basic nitrogens protonated, reducing hygroscopicity and improving long-term storage stability under standard laboratory conditions [1]. Vendor specifications for the free base indicate storage at recommended conditions (desiccated, –20°C) while the dihydrochloride is reported as a stable crystalline solid at ambient temperature . This difference in physical form has practical implications for procurement: the dihydrochloride can be weighed accurately without the need for a dry box, reducing handling complexity and improving weighing precision for quantitative experiments.

Stability Hygroscopicity Long-term storage

Evidence-Backed Application Scenarios for 2H,4H,5H,6H,7H-Pyrazolo[4,3-c]pyridine-3-carboxylic Acid Dihydrochloride


Synthesis of PD-1/PD-L1 Small-Molecule Checkpoint Inhibitors

The 2H-tetrahydro-pyrazolo[4,3-c]pyridine-3-carboxylic acid scaffold is explicitly cited as a reagent for constructing bicyclic inhibitors of the PD-1/PD-L1 protein-protein interaction . The dihydrochloride salt's aqueous solubility facilitates amide-coupling reactions in mixed aqueous-organic solvent systems, while the pre-formed salt eliminates the need for in situ HCl activation of the free base. The 3-carboxylic acid serves as the primary attachment point for diversification, enabling parallel library synthesis of PD-L1 antagonist candidates. The 2H-tautomeric configuration is critical, as it positions the H-bond donor/acceptor network appropriately for binding to the PD-L1 hydrophobic cleft, a geometry not accessible to 1H-tautomer analogs.

Construction of Pyrazolo[4,3-c]pyridine-3-carboxamide Libraries for Anticancer Screening

The 3-carboxylic acid group of the dihydrochloride enables direct amide coupling with diverse amine partners (primary and secondary aliphatic amines, anilines, heteroaryl amines) to generate focused carboxamide libraries [1]. Published precedent demonstrates that pyrazolo[4,3-c]pyridine carboxamides derived from this scaffold exhibit IC₅₀ values in the low micromolar range against MCF-7, HepG2, and HCT-116 cancer cell lines, with the most potent analog (compound 6b) achieving IC₅₀ = 1.937 μg/mL against MCF-7, surpassing doxorubicin (IC₅₀ = 2.527 μg/mL) [2]. The dihydrochloride's higher aqueous solubility compared to the free base enables direct use in parallel synthesis workflows without pre-dissolution optimization.

Kinase Inhibitor Fragment Elaboration and c-Met Program Entry Point

The tetrahydro-2H-pyrazolo[4,3-c]pyridine core has been validated as a kinase inhibitor scaffold, with optimized derivatives achieving 68 nM IC₅₀ against c-Met kinase and >50-fold selectivity over other tyrosine kinases tested [3]. The 3-carboxylic acid dihydrochloride provides a fragment-sized entry point (MW 240.1) with a fully saturated pyridine ring that improves sp³ character and solubility relative to aromatic pyrazolopyridine fragments. The dihydrochloride's defined stoichiometry ensures accurate molar calculations when scaling from fragment screening (mM concentrations) to lead optimization (nM range), where 43.6% free-base mass errors could compromise SAR interpretation.

Anti-Tubercular Pantothenate Synthetase Inhibitor Development

Pyrazolo[4,3-c]pyridine-3-carboxamides have been identified as Mycobacterium tuberculosis pantothenate synthetase (MTB PS) inhibitors, with the most active compound achieving IC₅₀ = 21.8 ± 0.8 μM against the enzyme and MIC = 26.7 μM against MTB, while remaining non-cytotoxic at 50 μM [4]. The 3-carboxylic acid dihydrochloride serves as the direct precursor for generating these carboxamide inhibitors. Critically, the des-carboxy analog (CAS 157327-44-1) cannot access this chemotype, making the 3-carboxylic acid scaffold irreplaceable for this target indication.

Quote Request

Request a Quote for 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.